molecular formula C8H14N4 B13339769 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine

2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B13339769
M. Wt: 166.22 g/mol
InChI Key: NMXRCMWAIFFXNZ-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine is an organic compound with a complex structure that includes an aminomethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine can be achieved through several methods. One common approach involves the alkylation of a pyrimidine derivative with an aminomethylating agent. This process typically requires the use of a strong base and an alkyl halide . Another method involves the reduction of a nitrile precursor to form the aminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. This compound may also interact with enzymes, altering their function and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C8H14N4/c1-6-4-8(12(2)3)11-7(5-9)10-6/h4H,5,9H2,1-3H3

InChI Key

NMXRCMWAIFFXNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CN)N(C)C

Origin of Product

United States

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